N-(4-tert-butylphenyl)-3-(2,5-dioxopyrrolidin-1-yl)azetidine-1-carboxamide
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Overview
Description
“N-(4-tert-butylphenyl)-3-(2,5-dioxopyrrolidin-1-yl)azetidine-1-carboxamide” is a synthetic organic compound that belongs to the class of azetidine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of the tert-butylphenyl group and the dioxopyrrolidinyl moiety suggests that this compound may exhibit unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(4-tert-butylphenyl)-3-(2,5-dioxopyrrolidin-1-yl)azetidine-1-carboxamide” typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors such as amino alcohols or azetidinones.
Introduction of the Dioxopyrrolidinyl Group: This step involves the reaction of the azetidine derivative with a dioxopyrrolidinyl reagent under suitable conditions, such as using a base or an acid catalyst.
Attachment of the tert-Butylphenyl Group: The final step involves the coupling of the azetidine-dioxopyrrolidinyl intermediate with a tert-butylphenyl reagent, often using a coupling agent like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve high yields and purity. This includes scaling up the reactions, optimizing reaction conditions (temperature, pressure, solvent), and employing purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the tert-butylphenyl group, leading to the formation of hydroxylated or ketone derivatives.
Reduction: Reduction reactions may target the carbonyl groups in the dioxopyrrolidinyl moiety, resulting in the formation of alcohol derivatives.
Substitution: The azetidine ring and the phenyl group may participate in substitution reactions, such as nucleophilic or electrophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions (e.g., acidic or basic medium).
Major Products
Oxidation: Hydroxylated or ketone derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
“N-(4-tert-butylphenyl)-3-(2,5-dioxopyrrolidin-1-yl)azetidine-1-carboxamide” may have various applications in scientific research, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studying its effects on biological systems, such as enzyme inhibition or receptor binding.
Medicine: Potential therapeutic applications, such as anti-inflammatory, anticancer, or antimicrobial activities.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of this compound would depend on its specific biological target. Generally, it may interact with enzymes, receptors, or other proteins, leading to modulation of their activity. The molecular targets and pathways involved would be identified through biochemical assays and molecular docking studies.
Comparison with Similar Compounds
Similar Compounds
- N-(4-tert-butylphenyl)-3-(2,5-dioxopyrrolidin-1-yl)azetidine-1-carboxylate
- N-(4-tert-butylphenyl)-3-(2,5-dioxopyrrolidin-1-yl)azetidine-1-sulfonamide
Uniqueness
The unique combination of the tert-butylphenyl group, dioxopyrrolidinyl moiety, and azetidine ring in “N-(4-tert-butylphenyl)-3-(2,5-dioxopyrrolidin-1-yl)azetidine-1-carboxamide” may confer distinct chemical and biological properties compared to similar compounds. This uniqueness can be explored through comparative studies on their reactivity, stability, and biological activities.
Properties
IUPAC Name |
N-(4-tert-butylphenyl)-3-(2,5-dioxopyrrolidin-1-yl)azetidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O3/c1-18(2,3)12-4-6-13(7-5-12)19-17(24)20-10-14(11-20)21-15(22)8-9-16(21)23/h4-7,14H,8-11H2,1-3H3,(H,19,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKCJGTWGHFHRQM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)NC(=O)N2CC(C2)N3C(=O)CCC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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